Phenol, 2,2'-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt typically involves the reaction of phenol derivatives with calcium salts under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 100-110°C to ensure proper crystallization and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes multiple purification steps to ensure the final product meets the required specifications. The use of advanced techniques such as gas chromatography and mass spectrometry is common to monitor the quality and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various alcohols and hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of plastics, resins, and coatings due to its stabilizing properties
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt involves its ability to interact with various molecular targets. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s structure allows it to absorb UV radiation, converting it to thermal energy, which helps in protecting materials from UV-induced degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- 4-tert-Octyl-o-Cresol
Uniqueness
Phenol, 2,2’-methylenebis[4-(1,1,3,3-tetramethylbutyl)-, calcium salt is unique due to its specific calcium salt form, which enhances its stability and reactivity compared to other similar compounds. Its ability to act as both an antioxidant and UV absorber makes it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
68527-62-8 |
---|---|
Molekularformel |
C29H42CaO2 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
calcium;2-[[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C29H44O2.Ca/c1-26(2,3)18-28(7,8)22-11-13-24(30)20(16-22)15-21-17-23(12-14-25(21)31)29(9,10)19-27(4,5)6;/h11-14,16-17,30-31H,15,18-19H2,1-10H3;/q;+2/p-2 |
InChI-Schlüssel |
YXSZZYUCAWASKW-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])CC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.